molecular formula C5H9N3 B11804784 1,4-Dimethyl-1H-imidazol-2-amine

1,4-Dimethyl-1H-imidazol-2-amine

Cat. No.: B11804784
M. Wt: 111.15 g/mol
InChI Key: LBNUVHAZHQZPHM-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-imidazol-2-amine is a substituted imidazole derivative of high interest in medicinal chemistry and organic synthesis. The imidazole ring is a fundamental scaffold in biology and drug development, featured in a wide range of therapeutic agents due to its unique physicochemical properties and ability to participate in hydrogen bonding . As a building block, this compound serves as a versatile synthon for the development of novel molecules. Researchers utilize substituted imidazoles like this one in the synthesis of ligands for metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, sensing, and gas storage . The specific substitution pattern of the this compound structure makes it a valuable precursor for generating more complex chemical entities with potential biological activity. Introducing methyl groups can significantly alter a molecule's physical, biological, and pharmacological properties, a phenomenon often referred to as the "magic methyl effect," which can lead to enhanced binding potency and metabolic stability in drug candidates . This product is intended for research purposes as a chemical reference standard and for use in laboratory-scale chemical synthesis. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

1,4-dimethylimidazol-2-amine

InChI

InChI=1S/C5H9N3/c1-4-3-8(2)5(6)7-4/h3H,1-2H3,(H2,6,7)

InChI Key

LBNUVHAZHQZPHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)N)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1,4 Dimethyl 1h Imidazol 2 Amine and Its Structural Analogs

Foundational Synthetic Routes for Imidazole (B134444) Derivatives

The construction of the imidazole ring is a fundamental process in organic synthesis, with numerous established methods. These routes can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like imidazoles in a single step from three or more starting materials, offering high atom economy and procedural simplicity. nih.govingentaconnect.com Several named reactions and novel protocols fall under this category.

One of the most well-known MCRs for imidazole synthesis is the Debus-Radziszewski synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. irjmets.com This method is widely used in industrial applications for the preparation of various imidazoles. irjmets.com

The Bredereck imidazole synthesis , first described in 1953 by Hellmut Bredereck, is another key method that utilizes α-hydroxyketones (acyloins) or α-haloketones with formamide (B127407) to produce 4,5-disubstituted imidazoles. wikipedia.orgchem-station.com The reaction proceeds at high temperatures (150-180 °C) and involves the formation of intermediates that cyclize to form the imidazole ring. wikipedia.org

Modern MCRs often employ catalysts to improve efficiency and expand the substrate scope. For instance, copper-catalyzed MCRs have been developed for the synthesis of 2,4,5-trisubstituted-imidazoles from benzoin (B196080) or benzil, various aldehydes, and ammonium (B1175870) acetate (B1210297), achieving excellent yields in short reaction times. rsc.org Other metal catalysts, such as erbium triflate, have also been successfully used to synthesize highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Here is an interactive data table showcasing examples of multicomponent reactions for imidazole synthesis:

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the imidazole ring is no exception. sioc-journal.cn These reactions often involve the formation of one or two bonds to close the ring and can be promoted by various reagents and catalysts.

A prominent strategy is the [4+1] cyclization , where a four-atom component reacts with a one-atom component to form the five-membered imidazole ring. For example, a noble-metal-free oxidative cyclization of enamines with tBuONO as an aminating reagent and oxidant provides imidazole-4-carboxylic derivatives. organic-chemistry.org This formal [4+1] cycloamination demonstrates good substrate scope and functional tolerance. organic-chemistry.org Similarly, an iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) also yields 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org

Other cyclization approaches include the reaction of propargylamines with carbodiimides, catalyzed by a titanacarborane monoamide, which affords substituted 2-aminoimidazoles via a [3+2] annulation. organic-chemistry.org Palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles offers a one-pot method for assembling multiply substituted imidazoles. acs.org

Oxidative cyclization has emerged as a powerful strategy for imidazole synthesis, often utilizing readily available starting materials and proceeding under mild conditions. These reactions typically involve the formation of C-N bonds through an oxidative process.

An example is the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines, which provides 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org Iodine-mediated oxidative cyclization is another common approach. For instance, the reaction of enamines with TMSN3 mediated by iodine leads to imidazole-4-carboxylic derivatives. organic-chemistry.orgacs.org A novel approach involves an iodine-promoted cyclization for the synthesis of diverse substituted imidazoles from a variety of amines, where iodine acts as both an iodinating and oxidizing agent. acs.org Furthermore, the synthesis of fused imidazole-containing ring systems can be achieved through a metal-free, one-pot dual oxidative amination of C(sp3)–H bonds. acs.org

Transition metal catalysis has revolutionized the synthesis of imidazoles, enabling the formation of diverse and complex structures with high efficiency and selectivity. rsc.orgnih.gov

Nickel-catalyzed synthesis: Nickel catalysts have been employed for the synthesis of 2,4-disubstituted imidazoles through the cyclization of amido-nitriles. rsc.orgresearchgate.net A Schiff's base complex nickel catalyst (Ni-C) has been used in a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org

Iron-catalyzed synthesis: Iron catalysts, being abundant and less toxic, are attractive for green chemistry applications. An iron-catalyzed [3+2] addition protocol between amidoximes and enones has been developed to afford imidazoles with a ketone moiety at the C-4 position. rsc.org FeCl3/I2 has been used to catalyze the aerobic oxidative coupling of amidines and chalcones to produce tetrasubstituted imidazoles. organic-chemistry.org

NHC-Copper-catalyzed synthesis: N-Heterocyclic carbene (NHC) copper complexes have shown utility in various organic transformations. While direct examples for 1,4-dimethyl-1H-imidazol-2-amine are not prevalent in the initial search, NHC-copper complexes are known to catalyze C-H amidation and other coupling reactions that are relevant to imidazole synthesis. acs.orgrsc.org Copper salts, in general, are widely used in imidazole synthesis. For example, a copper-catalyzed three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines provides imidazoles. organic-chemistry.org

The development of metal-free synthetic methods is a growing area of interest due to concerns about the cost and toxicity of heavy metals. researchgate.netrsc.org Several metal-free strategies for imidazole synthesis have been reported.

A visible-light-mediated, organic-dye-catalyzed dehydrogenative N-insertion provides a sustainable and convenient route to highly substituted imidazoles. organic-chemistry.org This method proceeds via a photoinduced iminyl radical as a key intermediate. organic-chemistry.org Another metal-free approach involves the [3+2] cyclization of vinyl azides with amidines to furnish 2,4-disubstituted imidazoles. acs.org Additionally, a one-pot process from ketones via oxidation and subsequent dehydrative coupling with aldehydes and ammonium acetate can be achieved under metal-free conditions. rsc.org A metal-free, one-pot method for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls/benzoin has been established using a catalytic amount of acetic acid under aerobic conditions. rsc.org

Targeted Synthesis of 1,4-Disubstituted 1H-Imidazol-2-amines and Analogs

The synthesis of specifically substituted imidazoles, such as 1,4-disubstituted 1H-imidazol-2-amines, often requires regioselective methods. A short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed. nih.gov This protocol involves the double aminomethylenation of a glycine (B1666218) derivative to yield a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile which results in a transamination/cyclization to form the substituted imidazole. nih.gov This method is notable for its tolerance of a diverse range of N-substituents. nih.gov

Another approach for preparing 1,4-disubstituted imidazoles involves the regioselective protection of 4-alkyl-, 4-iodo-, or 4-vinylimidazoles via an alkylation-isomerization sequence. researchgate.net The synthesis of 2-aminoimidazoles can be achieved through various methods, including the reaction of propargylamines with carbodiimides catalyzed by a titanacarborane monoamide. organic-chemistry.org A practical three-component domino reaction of α-nitroepoxides and cyanamide (B42294) with a series of amines also provides functionalized 2-aminoimidazole derivatives under mild, additive-free conditions. organic-chemistry.org

The following table provides examples of synthetic methods targeting disubstituted imidazoles:

Strategies for Regiocontrolled N-1 and C-4 Substitution

The synthesis of specifically substituted 2-aminoimidazoles, such as this compound, requires precise control over the placement of substituents on the imidazole ring, a concept known as regiocontrol. Achieving N-1 and C-4 disubstitution can be accomplished through several strategic approaches.

One primary strategy involves the careful selection of appropriately substituted starting materials that will cyclize to form the desired product. For the target compound, this would typically involve a reaction between a 1-substituted guanidine (B92328) (to control the N-1 substituent) and a substituted α-haloketone (to control the C-4 and C-5 substituents). For instance, reacting N-methylguanidine with a 1-halo-1-methyl-acetone derivative would be a direct approach to installing the methyl groups at the desired N-1 and C-4 positions.

Another approach involves the modification of a pre-formed imidazole ring. This can be more challenging due to the potential for multiple reactive sites on the 2-aminoimidazole scaffold. Protective group chemistry may be employed to block certain positions while allowing substitution to occur at the desired N-1 and C-4 atoms. Subsequent deprotection would then yield the final product. The development of regioselective reactions is an active area of research, with catalysts and specific reaction conditions being key to directing the substitution to the intended atoms. researchgate.net

Cyclization of Guanidine Derivatives for 2-Aminoimidazole Formation

A cornerstone in the synthesis of the 2-aminoimidazole core is the cyclization reaction of guanidine derivatives with α-haloketones or equivalent α-dicarbonyl compounds. mdpi.comnih.gov This method is widely applicable and can be adapted to produce a variety of substituted 2-aminoimidazoles.

The general reaction mechanism involves the initial nucleophilic attack of a nitrogen atom from the guanidine onto the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the five-membered imidazole ring. mdpi.com The use of a substituted guanidine, such as N-methylguanidine, will result in a substituent at the N-1 position of the resulting 2-aminoimidazole. Similarly, the choice of the α-haloketone determines the substitution pattern at the C-4 and C-5 positions.

For the synthesis of this compound, the reaction would typically employ N-methylguanidine and a halogenated derivative of butan-2-one. Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates also represent a modern alternative for constructing the 2-aminoimidazole skeleton. acs.org These reactions form both a carbon-nitrogen and a carbon-carbon bond in the annulation step. acs.org

Multi-Step Synthesis Sequences (e.g., Cyclization, Hydrolysis, and Alkylation/Methylation)

The synthesis of this compound can also be achieved through multi-step sequences that offer greater control over the final structure. semanticscholar.org These sequences often involve the initial formation of a less substituted 2-aminoimidazole ring, followed by subsequent functionalization steps.

A representative multi-step synthesis could begin with the cyclization of guanidine with an appropriate α-haloketone to form a 4-methyl-1H-imidazol-2-amine. This intermediate can then be subjected to a regioselective N-methylation reaction to introduce the methyl group at the N-1 position. This alkylation step requires careful control of reaction conditions to ensure methylation occurs at the desired nitrogen atom, as the exocyclic amino group can also be reactive. Protective groups might be employed to temporarily block the exocyclic amine during the N-1 methylation.

Alternatively, a sequence could involve the synthesis of an imidazole ring with different functionalities that can be later converted to the desired groups. For example, a precursor with a group at the N-1 position that can be cleaved and replaced with a methyl group could be utilized. Such multi-step approaches, while potentially longer, provide flexibility and can be essential for accessing specifically substituted isomers that are difficult to obtain through one-pot reactions. semanticscholar.org

Green Chemistry Principles in the Synthesis of 2-Aminoimidazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2-aminoimidazoles to reduce the environmental impact of chemical processes. This includes the use of safer solvents and more efficient reaction conditions.

Utilization of Environmentally Benign Reaction Media (e.g., Deep Eutectic Solvents)

A significant advancement in the green synthesis of 2-aminoimidazoles is the use of Deep Eutectic Solvents (DESs) as reaction media. mdpi.comnih.govresearchgate.net DESs are mixtures of two or more components that have a much lower melting point than the individual components. They are often biodegradable, have low toxicity, and possess negligible vapor pressure, making them an attractive alternative to volatile organic solvents (VOCs). mdpi.comnih.gov

Specifically, mixtures of choline (B1196258) chloride (ChCl) with urea (B33335) or glycerol (B35011) have been shown to be effective media for the synthesis of 2-aminoimidazoles from guanidine derivatives and α-chloroketones. mdpi.com These reactions can often be carried out under air, at moderate temperatures (e.g., 80 °C), and in significantly shorter reaction times (4-6 hours) compared to the same reactions in conventional solvents like THF or ethanol (B145695) (10-12 hours). mdpi.comresearchgate.net Furthermore, in some cases, the product can be isolated by simple filtration, and the DES can be recycled, further enhancing the sustainability of the process. nih.govresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Influence of Temperature, Reactant Stoichiometry, and Solvent Effects

The influence of various reaction parameters on the synthesis of 2-aminoimidazoles has been systematically studied to improve outcomes. researchgate.netresearchgate.net

Temperature: The reaction temperature can significantly affect the rate of reaction. For the cyclization of guanidines with α-haloketones, moderate heating is often required to overcome the activation energy barrier. However, excessively high temperatures can lead to the formation of side products and decomposition. In DES media, a temperature of around 80 °C has been found to be optimal for many 2-aminoimidazole syntheses, providing a good balance between reaction rate and product stability. mdpi.com

Reactant Stoichiometry: The molar ratio of the reactants is another critical parameter. An excess of one reactant, typically the guanidine derivative, is often used to drive the reaction to completion and maximize the consumption of the more valuable α-haloketone. The optimal stoichiometry must be determined empirically for each specific reaction to achieve the highest possible yield.

Solvent Effects: The choice of solvent can influence both the reaction rate and the regioselectivity of the substitution. As discussed, DESs have emerged as highly effective and environmentally friendly solvents. mdpi.com Compared to conventional organic solvents, DESs can enhance reaction rates and simplify work-up procedures. mdpi.com The table below illustrates the effect of different solvents on a model synthesis of a 2-aminoimidazole derivative, highlighting the advantages of DES.

Table 1: Effect of Reaction Medium on the Synthesis of a 2-Aminoimidazole Derivative

SolventReaction Time (h)Yield (%)Reference
ChCl-Urea (1:2)4High mdpi.com
ChCl-Glycerol (1:2)4-6High mdpi.com
THF10-12Moderate mdpi.com
Ethanol10-12Moderate mdpi.com

Table of Mentioned Compounds

Isolation and Structural Elucidation of Novel Byproducts and Intermediates during Synthesisrsc.org

The synthesis of this compound, while seemingly straightforward, involves reaction pathways where the formation of byproducts and the isolation of key intermediates are critical for process optimization and ensuring the purity of the final product. Research into the synthesis of 2-aminoimidazoles and related structures reveals common challenges, such as controlling regioselectivity during methylation and the influence of tautomeric forms on the reaction pathway. The characterization of unexpected products and transient intermediates is crucial for a comprehensive understanding of the reaction mechanism.

During the synthesis of N-methylated imidazoles, the primary challenge often lies in achieving selective methylation at the desired nitrogen atom. The imidazole ring in a precursor like 2-amino-4-methylimidazole presents multiple potential sites for alkylation, leading to a mixture of regioisomers. The specific isomers formed and their ratios can be influenced by factors such as the choice of solvent, base, and alkylating agent, as well as the temperature. nih.govresearchgate.net For instance, alkylation can occur at the N1 or N3 position of the imidazole ring, and also on the exocyclic amino group, which can lead to a variety of unintended byproducts.

Furthermore, 2-aminoimidazole derivatives can exist in different tautomeric forms, primarily the 2-amino and 2-imino forms. nih.gov The stability and reactivity of these tautomers can be influenced by substitution patterns and solvent conditions, leading to different reaction pathways and the formation of distinct intermediates or byproducts. An intermediate in one tautomeric form might undergo a planned reaction, while another tautomer could lead to an entirely different and unexpected molecular structure.

Regioisomeric Byproducts of N-Methylation

In a typical synthesis starting from 2-amino-4-methylimidazole, methylation is intended to occur at the N1 position. However, methylation at the other ring nitrogen (N3) can also occur, yielding 2-amino-1,5-dimethyl-1H-imidazole. Although sterically less favored, methylation of the exocyclic amino group is also a possibility. The structural elucidation of these isomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The chemical shifts of the methyl groups and ring protons are distinct for each isomer, allowing for their unambiguous identification.

Compound NameStructureKey Distinguishing Feature in ¹H NMR
This compound (Target Product)Structure of this compoundTwo distinct methyl signals (N-methyl and C-methyl) and one ring proton signal.
2-Amino-1,5-dimethyl-1H-imidazole (Regioisomeric Byproduct)Structure of 2-Amino-1,5-dimethyl-1H-imidazoleSimilar pattern to the target product, but with different chemical shifts for the methyl and ring protons due to the altered substitution pattern.
1,4-Dimethyl-1H-imidazol-2(3H)-imine (Tautomeric Intermediate)Structure of 1,4-Dimethyl-1H-imidazol-2(3H)-imineAbsence of an N-H proton signal from the amino group, replaced by an imine N-H signal, and characteristic shifts for the ring protons.

Isolation of Reaction Intermediates

The synthesis of 2-aminoimidazoles can proceed through the cyclization of guanidino compounds. For example, the cyclization of N-methyl-N-guanyl-alanine (a structural analog of guanyl-N-methylglycine) is a potential route. In such syntheses, the open-chain guanidino compound itself is a key intermediate. Its isolation and characterization before cyclization are vital to confirm the success of the initial steps. In some cases, protecting groups are used on the guanidine functionality, and these protected compounds represent stable, isolable intermediates. researchgate.net For instance, Boc-protected creatine (B1669601) has been synthesized and isolated as a stable intermediate to improve solubility and control reactivity during the synthesis of creatine derivatives. researchgate.net

In more complex reaction schemes, unexpected intermediates can arise from rearrangements. Studies on related heterocyclic systems have shown that reaction conditions can lead to the formation of entirely different ring structures. nih.govpreprints.org While not specifically documented for this compound, the potential for such occurrences necessitates careful monitoring of the reaction mixture and characterization of any unexpected, isolable compounds. Advanced techniques like High-Resolution Mass Spectrometry (HRMS) are invaluable for obtaining the exact mass of these transient species, providing crucial clues to their molecular formula.

The following table summarizes the types of intermediates that could be encountered and the analytical methods used for their characterization.

Intermediate TypeExample Structure/PrecursorMethod of ElucidationKey Findings
Open-Chain PrecursorN-methyl-N-guanyl-alanineESI-MS, ¹H NMR, ¹³C NMRConfirmation of the linear guanidino structure prior to cyclization. Mass spectrometry provides the molecular weight, while NMR confirms the connectivity of the atoms.
Protected Intermediate(Boc)₂-guanyl-N-methylglycineESI-MS, ¹H NMRIsolation confirms the successful protection of the reactive guanidino group, allowing for selective reactions elsewhere in the molecule. researchgate.net
Imidazolium (B1220033) Salt1,3-Dimethyl-4-methyl-imidazolium salt¹H NMR, X-ray CrystallographyCan form during exhaustive methylation attempts. The appearance of a downfield-shifted proton signal for the C2-H is a characteristic feature in the ¹H NMR spectrum.

Chemical Reactivity and Mechanistic Elucidation of 1,4 Dimethyl 1h Imidazol 2 Amine Systems

Intrinsic Reactivity of the 2-Aminoimidazole Moiety

The reactivity of the 2-aminoimidazole ring is characterized by its ability to interact with both acids and bases, and it possesses distinct sites for reaction with electrophilic and nucleophilic species.

The 2-aminoimidazole skeleton exhibits amphoteric properties, meaning it can act as both an acid and a base. This dual reactivity stems from the presence of multiple nitrogen atoms with varying electronic environments. The imidazole (B134444) ring contains a "pyrrole-type" nitrogen (N-1 in the parent imidazole) and a "pyridine-type" nitrogen (N-3 in the parent imidazole). stackexchange.com

The 2-aminoimidazole structure is essentially a cyclic guanidine (B92328) derivative. stackexchange.com Incorporating the guanidinium (B1211019) group within the imidazole heterocycle reduces the pKa by 4–5 units compared to a simple guanidinium ion (pKa ~12.5-13), bringing the value into the physiological range of approximately 7–8. nih.gov This modulation of basicity is crucial for its biological activity and potential as a therapeutic agent. nih.gov In the case of 2-aminoimidazole, protonation is a complex equilibrium, with studies suggesting that all three nitrogen atoms can be involved, though the pyridine-type and exocyclic amino nitrogens are the more probable sites. stackexchange.com

Table 1: Protonation Characteristics of 2-Aminoimidazole Moiety

Nitrogen Atom Type Role in Aromaticity Basicity/Acidity Protonation Likelihood
Pyrrole-type (N-1) Lone pair part of aromatic sextet Weakly acidic Low; would disrupt aromaticity stackexchange.com
Pyridine-type (N-3) Lone pair external to aromatic system Basic High; lone pair is available stackexchange.com

The distribution of electrons in the 2-aminoimidazole ring dictates its interaction with electrophiles and nucleophiles. Amines are generally nucleophilic due to the lone pair of electrons on the nitrogen atom, which can attack electron-deficient species. byjus.commsu.edu

Nucleophilic Character: The 2-aminoimidazole system is rich in nucleophilic sites. The exocyclic amino group and the pyridine-type ring nitrogen are the primary centers of nucleophilicity. msu.edumasterorganicchemistry.com These sites readily react with electrophiles. For instance, the exocyclic nitrogen of 1-aryl-4,5-dihydro-1H-imidazol-2-amines has been shown to react as a nucleophile in pseudo-Michael reactions with electrophilic alkenes like ethyl ethoxymethylenecyanoacetate (EMCA). nih.gov

Electrophilic Character and Substitution: While the molecule is predominantly nucleophilic, the carbon atoms of the imidazole ring can be susceptible to electrophilic attack, a common reaction for electron-rich aromatic systems. byjus.com The -NH₂ group is a powerful activating group, directing electrophiles to the ortho and para positions. byjus.com In the context of the imidazole ring, this activating effect enhances the electron density at the C-4 and C-5 positions, making them potential sites for electrophilic substitution, provided the high reactivity can be controlled. byjus.com

Detailed Reaction Mechanism Investigations

Mechanistic studies have provided insight into the complex transformations that 2-aminoimidazole systems can undergo, including cyclizations, condensations, and tautomeric equilibria.

The 2-aminoimidazole ring system can be synthesized through complex reaction sequences that involve the cleavage and rearrangement of other heterocyclic structures. A notable example is the divergent synthesis of substituted 2-aminoimidazoles starting from 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This process involves the initial formation of an imidazo[1,2-a]pyrimidinium salt. Subsequent treatment of this intermediate with hydrazine (B178648) leads to the cleavage of the pyrimidine (B1678525) ring, followed by a Dimroth-type rearrangement, which ultimately yields the 1,4,5-trisubstituted 2-aminoimidazole product. acs.org This pathway highlights a sophisticated sequential transformation where one heterocyclic system is deconstructed and reassembled to form the desired imidazole core. acs.org

The formation of substituted imidazoles often involves an intramolecular cyclization step followed by aromatization to achieve a stable final product. nih.govorganic-chemistry.org In the synthesis of certain 1,2-disubstituted imidazoles, a key step is the intramolecular condensation of a 2-hydroxybenzylidene intermediate to form a five-membered ring. nih.gov Following this cyclization, the intermediate undergoes an aromatization step, likely assisted by the neighboring phenol (B47542) moiety, to yield the thermodynamically stable imidazole ring. nih.gov Computational studies have shown that for ortho-substituted isomers, the newly formed five-membered ring and the phenol group are nearly coplanar, facilitating this stabilization process. nih.gov This sequence of condensation followed by aromatization is a common and crucial mechanism for creating the stable aromatic imidazole system from acyclic or non-aromatic precursors. nih.govmdpi.com

The 2-aminoimidazole structure exists in a dynamic equilibrium with its tautomeric form, 2-iminoimidazoline. This is a classic example of imine-enamine tautomerism, where the "amino" form can be considered analogous to an enamine and the "imino" form is the corresponding imine. pbworks.comthieme.de This tautomerism involves the shift of a proton and the relocation of a double bond. pbworks.com

Table 2: Imine-Enamine Tautomerism in the 2-Aminoimidazole Core

Tautomer Structure Type Key Feature Stability
2-Aminoimidazole Enamine-like Aromatic imidazole ring with exocyclic C-N single bond Generally favored due to aromatic stabilization

| 2-Iminoimidazoline | Imine-like | Non-aromatic imidazoline (B1206853) ring with exocyclic C=N double bond | Generally less favored |

This equilibrium is typically catalyzed by either acid or base. pbworks.com The imine-enamine tautomerism is known to be more facile and reactive than the more common keto-enol tautomerism. thieme.de While the 2-amino (enamine) tautomer is generally favored due to the stability conferred by the aromatic imidazole ring, the existence of the 2-imino (imine) tautomer provides an alternative reaction pathway. pbworks.comnih.gov This dynamic equilibrium is fundamental to the reactivity of the system, as the imine tautomer can exhibit different reactivity patterns compared to the enamine form. thieme.denih.gov For example, the enamine is nucleophilic at the alpha-carbon, whereas the imine is electrophilic at the carbon of the C=N bond. youtube.com

Reaction Pathways Involving Side Chain Modification

The chemical reactivity of 1,4-Dimethyl-1H-imidazol-2-amine is characterized by the interplay between the electron-rich imidazole ring and the nucleophilic exocyclic amino group. The methylation at the N1 and C4 positions defines the regiochemistry of subsequent reactions, directing modifications primarily toward the exocyclic amine and the N3 ring nitrogen. This section elucidates the key reaction pathways involving the modification of the molecule's side chains and the structural transformations of the heterocyclic core.

Regioselective Alkylation Processes

Alkylation of this compound presents a case of competitive reactivity between the endocyclic N3 nitrogen and the exocyclic 2-amino group. The N1 position is already substituted with a methyl group, precluding its participation in alkylation. The exocyclic amine, possessing a lone pair of electrons, is a prime site for alkylation, a common strategy for side chain modification. However, the pyridine-like N3 nitrogen of the imidazole ring also possesses nucleophilic character.

The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. Steric hindrance around the N3 position, created by the adjacent methyl groups at C4 and N1, can favor the alkylation of the more accessible exocyclic amino group. Studies on similar heterocyclic systems, such as 2-aminobenzothiazoles, have demonstrated that N-alkylation can be selectively directed to the exocyclic amine using agents like benzylic alcohols. rsc.org In the case of unsubstituted imidazoles, alkylation typically occurs at the nitrogen atom, which can then be deprotonated by another imidazole molecule acting as a base. youtube.com For this compound, the presence of the 2-amino group increases the electron density of the ring, potentially enhancing the nucleophilicity of N3, but direct alkylation at the exocyclic amine remains a highly viable pathway for functionalization. libretexts.org

Alkylating AgentPotential Product(s)Controlling FactorsReference Insight
Methyl Iodide (CH₃I)1,4-Dimethyl-N²-methyl-1H-imidazol-2-amine or 1,3,4-Trimethyl-1H-imidazol-2-iminium iodideSolvent polarity, temperature, stoichiometry. Hard electrophiles may favor N3.Alkylation of amines with alkyl halides is a fundamental process. msu.edu
Benzyl (B1604629) Bromide (BnBr)N²-Benzyl-1,4-dimethyl-1H-imidazol-2-amine or 3-Benzyl-1,4-dimethyl-1H-imidazol-2-iminium bromideSteric bulk of the benzyl group may favor alkylation at the less hindered exocyclic amine.Regioselective N-alkylation of the exocyclic amine has been achieved in related heterocycles. rsc.org
Epoxides (e.g., Propylene Oxide)1-((1,4-Dimethyl-1H-imidazol-2-yl)amino)propan-2-olRing-opening addition is typically directed to the least substituted carbon of the epoxide, driven by the amine nucleophile.N-alkylation of nitroimidazoles with epoxides proceeds with high regioselectivity. youtube.com

Nucleophilic Substitution Reactions

The exocyclic amino group of this compound imparts significant nucleophilic character to the molecule. This allows it to participate in a variety of nucleophilic substitution reactions where it attacks an electrophilic carbon, displacing a leaving group. This reactivity is fundamental to forming new carbon-nitrogen bonds at the 2-position, effectively modifying the side chain. The general trend for amine nucleophilicity increases from primary to secondary, making the secondary amine-like exocyclic group of this compound a potent nucleophile. masterorganicchemistry.com

In a typical SN2 reaction, the amine's lone pair attacks the electrophile, leading to the formation of an ammonium (B1175870) salt intermediate, which is subsequently deprotonated to yield the N-substituted product. libretexts.orgmsu.edu This pathway is central to the synthesis of more complex derivatives from simple amine precursors. Computational studies on the reaction of imidazole with 2-bromo-1-arylethanone derivatives confirm the favorability of such nucleophilic attacks. researchgate.net The synthesis of various 2-aminoimidazole derivatives often relies on the nucleophilicity of the guanidine or amine moiety in cyclization or substitution steps. acs.orgnih.gov

ElectrophileReaction TypeProduct ClassMechanistic NoteReference Insight
Acetyl ChlorideNucleophilic Acyl SubstitutionN-(1,4-dimethyl-1H-imidazol-2-yl)acetamideThe amine attacks the carbonyl carbon, followed by the elimination of the chloride leaving group.Acylation of amines with acid chlorides is a standard method for amide formation. msu.edu
1-Fluor-2,4-dinitrobenzolNucleophilic Aromatic Substitution (SNAr)N-(2,4-Dinitrophenyl)-1,4-dimethyl-1H-imidazol-2-amineThe reaction proceeds via a Meisenheimer complex, favored by the electron-withdrawing nitro groups.Amines are effective nucleophiles in SNAr reactions. msu.edu
Propargyl BromideSN2 Reaction1,4-Dimethyl-N-(prop-2-yn-1-yl)-1H-imidazol-2-amineThe amine displaces the bromide. The product can be a precursor for more complex heterocycles.N-propargyl guanidines are key intermediates in the synthesis of 2-aminoimidazoles via carboamination. acs.orgnih.gov

Ring Opening and Cleavage Phenomena

The imidazole ring is an aromatic heterocycle and is generally stable. However, the presence of the 2-amino group creates a guanidine-like system (amidine) within the ring, which can influence its stability under certain conditions. Ring strain is a significant factor in the stability of small cycloalkanes like cyclopropane, but for a five-membered aromatic ring like imidazole, angle strain is minimal. libretexts.orgyoutube.com The primary threat to the integrity of the this compound ring comes from hydrolytic cleavage.

Under harsh acidic or basic conditions, the amidine system within the imidazole ring can undergo hydrolysis. This process would involve nucleophilic attack by water or hydroxide (B78521) on the C2 carbon, leading to the formation of a tetrahedral intermediate. Subsequent bond cleavage could result in the opening of the imidazole ring. The stability of the ring is a testament to its aromaticity, and cleavage reactions typically require forcing conditions such as high temperatures or extreme pH. The protonation of the ring nitrogens under acidic conditions can make the C2 carbon more electrophilic and susceptible to attack, potentially facilitating ring cleavage.

ConditionEffect on Ring StabilityPotential Cleavage ProductsMechanistic ConsiderationReference Insight
Strong Aqueous Acid (e.g., HCl, heat)DecreasedSubstituted N-(2-amino-1-methylethyl)-N-methylformamide derivativesProtonation at N3 activates the C2 position for nucleophilic attack by water, leading to hydrolytic cleavage of the C2-N1/N3 bond.Guanidinium groups can undergo hydrolysis under harsh acidic conditions.
Strong Aqueous Base (e.g., NaOH, heat)DecreasedDerivatives of N¹,N²-dimethyl-1,2-diaminoetheneDirect nucleophilic attack of hydroxide at the C2 position can initiate ring opening.Amidine linkages are susceptible to basic hydrolysis.
Oxidative Conditions (e.g., KMnO₄, O₃)DecreasedComplex mixture of smaller, highly oxidized fragmentsThe electron-rich aromatic ring can be attacked and cleaved by strong oxidizing agents.Aromatic systems can be degraded by powerful oxidants.

Ligand Scrambling in Complex Systems

This compound is an effective ligand for transition metal ions. It can coordinate to a metal center in a monodentate fashion through its pyridine-like N3 nitrogen or in a bidentate fashion, forming a chelate ring involving both the N3 and the exocyclic amino group. youtube.com The formation of these coordination compounds is the first step toward understanding their behavior in complex systems where multiple potential ligands are present.

Ligand scrambling, or ligand exchange, refers to the process where ligands in a coordination complex are replaced by other ligands from the surrounding solution. youtube.com This is an equilibrium process governed by the relative coordination strengths of the involved ligands and their concentrations. In a solution containing a metal complex of this compound, the addition of another ligand (e.g., water, chloride, or phosphines) can lead to a scrambling of the coordination sphere until a thermodynamic equilibrium is reached. The non-innocent nature of some ligands, which can be redox-active, adds another layer of complexity to these systems. rsc.org The stability of the metal-ligand bond is crucial; strongly coordinating ligands will be less prone to scrambling than weakly bound ones.

Metal IonPotential Coordination ModeExample of Scrambling Ligand (L')Factors Influencing ScramblingReference Insight
Copper(II)Bidentate (N3, Nexo)Ammonia (B1221849) (NH₃)Relative concentration of L'; solvent effects; stability constant of the Cu(II)-ligand complex.Imidazole derivatives are common ligands in coordination chemistry. nih.gov
Palladium(II)Monodentate (N3) or Bidentate (N3, Nexo)Triphenylphosphine (PPh₃)Soft-soft interaction (Pd-P) may compete with hard/borderline (Pd-N) interactions.Ligands modulate the reactivity of the metal center. youtube.com
Silver(I)Monodentate (N3)Chloride (Cl⁻)Formation of insoluble AgCl can drive the equilibrium, removing the Ag(I) complex.Silver complexes with imidazole-based ligands are widely studied. core.ac.uk
Nickel(II)Bidentate (N3, Nexo)Ethylenediamine (en)Chelate effect; 'en' is a strong bidentate ligand and may displace the original ligand.Complexes with amine-imine ligands can be formed from amine precursors. rsc.org

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Methodologies

Quantum chemical methodologies form the bedrock of modern computational analysis, allowing for the precise calculation of molecular wavefunctions and energies. The selection of an appropriate method and basis set is a critical step that balances computational cost with the desired accuracy of the results.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. Various functionals, which are approximations for the exchange-correlation energy, are applied to study molecules like 1,4-Dimethyl-1H-imidazol-2-amine.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional combines the Hartree-Fock exchange term with DFT exchange and correlation terms. It is widely used for calculating the geometric and electronic properties of organic molecules. irjweb.commalayajournal.org

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, this is another hybrid functional that has proven effective in various chemical applications.

M062X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality functional that is well-suited for studying main-group thermochemistry, kinetics, and non-covalent interactions. nih.govacs.org

PBE0: This hybrid functional mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with 25% exact Hartree-Fock exchange, offering a parameter-free approach that is broadly applicable.

ωB97XD: This functional includes long-range corrections and empirical dispersion. It is particularly effective for systems where non-covalent interactions, such as van der Waals forces, are significant. nih.govacs.org

Table 1: Overview of Selected DFT Functionals

Functional Type Key Applications
B3LYP Hybrid-GGA Geometries, electronic properties, vibrational frequencies
B3PW91 Hybrid-GGA Similar to B3LYP, widely used for general chemistry
M06-2X Hybrid meta-GGA Thermochemistry, kinetics, non-covalent interactions
PBE0 Hybrid-GGA Electronic structure, band gaps

| ωB97XD | Range-separated hybrid with dispersion | Non-covalent interactions, thermochemistry |

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry. wikipedia.org It approximates the many-electron wavefunction of a system using a single Slater determinant. wikipedia.orggatech.edu In this method, each electron is considered to move in the average field created by all other electrons, which simplifies the complex electron-electron repulsion term. libretexts.orgyoutube.com Although HF theory neglects electron correlation, leading to energies that are higher than the true energy, it serves as an essential starting point for more sophisticated, correlation-corrected methods. gatech.edu The process is solved iteratively until the electronic field is consistent with the orbitals that generate it, hence it is also known as the Self-Consistent Field (SCF) method. wikipedia.orggithub.io

A basis set is a collection of mathematical functions used to construct molecular orbitals. wikipedia.org The choice of basis set is crucial as it directly impacts the accuracy of quantum chemical calculations.

Pople Style Basis Sets: These are commonly used basis sets, with a systematic nomenclature. For example, in the 6-311++g(d,p) basis set:

6-311: Indicates a split-valence basis set where the core orbitals are described by a single basis function (a sum of 6 Gaussian functions), and the valence orbitals are split into three functions (represented by 3, 1, and 1 Gaussian functions, respectively). gaussian.com

++: The first + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are important for describing anions and weak interactions. The second + adds diffuse functions to hydrogen atoms. wikipedia.orggaussian.com

(d,p): These are polarization functions. The d adds d-type functions to heavy atoms, and the p adds p-type functions to hydrogen atoms, allowing for more flexibility in describing the shape of orbitals and the anisotropic nature of chemical bonds. wikipedia.orggaussian.com

6-31G(d): This is another widely used split-valence basis set. It is computationally less demanding than 6-311++g(d,p) but still provides reliable results for the geometry and properties of many organic molecules.

Table 2: Decoding Pople Basis Set Nomenclature

Component Meaning Purpose
6-31G Split-valence Core orbitals represented by 6 Gaussians; valence orbitals split into two functions (3 and 1 Gaussians).
+ Diffuse function Improves description of electron density far from the nucleus (e.g., in anions).
(d) Polarization function Adds d-orbitals to heavy atoms, allowing for orbital shape flexibility.

| (p) | Polarization function | Adds p-orbitals to hydrogen atoms, improving the description of polarized bonds. |

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to understand the electronic structure and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. researchgate.net A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. researchgate.net A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests higher reactivity. researchgate.net This gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com

Table 3: Illustrative FMO Analysis Data

Parameter Energy (eV) Implication
E(HOMO) -5.89 Electron-donating capability
E(LUMO) -1.12 Electron-accepting capability

| Energy Gap (ΔE) | 4.77 | High stability, low chemical reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. nih.govmdpi.com The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate charge accumulation.

Negative Regions (Red): These areas correspond to high electron density and negative electrostatic potential. They are characteristic of lone pairs on electronegative atoms (like nitrogen and oxygen) and are susceptible to electrophilic attack. nih.gov

Positive Regions (Blue): These areas have low electron density and positive electrostatic potential, typically found around hydrogen atoms attached to electronegative atoms. They are prone to nucleophilic attack. nih.gov

Neutral Regions (Green): Indicate areas with near-zero potential. nih.gov

For this compound, the MEP map would likely show a significant negative potential (red) around the amine nitrogen and the imine-like nitrogen within the imidazole (B134444) ring, identifying these as the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine and methyl groups.

Prediction of Reactivity and Stability Indices

Computational chemistry provides powerful tools for predicting the reactivity and stability of molecules through the calculation of various quantum chemical descriptors. For imidazole derivatives, methods like Density Functional Theory (DFT) are employed to determine electronic properties that govern their chemical behavior. Key indices include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

Illustrative Reactivity and Stability Indices Note: The following table is a hypothetical representation of data that would be generated from a quantum chemical calculation for illustrative purposes, as specific literature on this compound was not identified.

DescriptorSymbolHypothetical Value (eV)Implication
Highest Occupied Molecular Orbital EnergyEHOMO-5.8Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.9Electron-accepting ability
HOMO-LUMO Energy GapΔE4.9Chemical stability and low reactivity
Chemical Potentialµ-3.35Electron escaping tendency
Global Hardnessη2.45Resistance to charge transfer
Global SoftnessS0.204Ease of charge transfer
Electrophilicity Indexω2.29Propensity to accept electrons

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore the flexibility of a molecule and its behavior over time. These methods help identify the most stable three-dimensional arrangements (conformers) and understand the dynamic processes that govern molecular function.

Energy Profiles and Torsion Angle Scans

To determine the most stable conformers of a molecule, potential energy surface (PES) scans are performed. nih.govresearchgate.net This involves systematically rotating one or more rotatable bonds (defined by dihedral or torsion angles) and calculating the molecule's energy at each step. nih.gov The resulting energy profile reveals low-energy conformations (local and global minima) and the energy barriers between them. researchgate.net For this compound, key torsion angles would include the rotation around the C2-N bond of the amino group and the bonds associated with the methyl groups. Such an analysis provides insight into the preferred spatial orientation of these substituents.

Illustrative Potential Energy Scan Data Note: This table represents hypothetical data from a torsion angle scan around the C2-N bond of this compound to illustrate the concept.

Torsion Angle (Degrees)Relative Energy (kcal/mol)Conformation
02.5Eclipsed
600.2Gauche
1202.8Eclipsed
1800.0Anti (Global Minimum)
2402.8Eclipsed
3000.2Gauche

Investigation of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can significantly influence a molecule's conformation, stability, and properties. nih.govresearchgate.net In this compound, there is a potential for an intramolecular hydrogen bond to form between a hydrogen atom of the exocyclic amino group (-NH2) and the nitrogen atom at position 1 of the imidazole ring. The presence and strength of such a bond depend on the geometry of the molecule. Computational methods can be used to investigate this interaction by analyzing bond lengths, bond angles, and electron density distribution. The formation of an intramolecular hydrogen bond can lock the molecule into a more rigid conformation, which can have significant implications for its biological activity and chemical reactivity. nih.govrsc.org

Solvent Effects and Continuum Models (e.g., Onsager Model, Polarizable Continuum Model (PCM))

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects. Continuum models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. nih.gov

These models are used to calculate properties like conformational energies, reaction barriers, and spectroscopic parameters in different solvents. nih.gov For this compound, applying a PCM would allow for the study of how its structure and electronic properties change in polar versus non-polar environments, providing a more realistic prediction of its behavior in solution.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and help assign experimental signals.

GIAO ¹H- and ¹³C-NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. fu-berlin.denih.govrsc.orgresearchgate.netmdpi.com This method, often paired with DFT (e.g., using the B3LYP functional), computes the isotropic magnetic shielding constants for each nucleus. researchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

Comparing the theoretically calculated ¹H and ¹³C NMR chemical shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. nih.govmdpi.com High correlation between calculated and experimental values confirms the proposed structure and the assignment of the NMR signals.

Illustrative GIAO NMR Chemical Shift Data Note: The following table contains hypothetical data for this compound to demonstrate the comparison between theoretical and experimental NMR values. Specific calculated data was not available in the searched literature.

AtomCalculated ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)AtomCalculated ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
H (N-CH₃)3.453.42C2152.1151.8
H (C-CH₃)2.182.15C4125.5125.2
H56.506.48C5115.3115.0
H (NH₂)4.804.75N-CH₃33.233.0
C-CH₃12.812.6

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a cornerstone for the structural characterization of molecules. Computational vibrational frequency analysis serves to assign the observed spectral bands to specific molecular motions, providing a detailed understanding of the molecule's dynamics.

For this compound, theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional and a basis set such as 6-311++G(d,p) being a common choice. This level of theory has been shown to provide a good correlation between calculated and experimental spectra for a wide range of organic molecules, including imidazole derivatives.

The computational process begins with the optimization of the molecular geometry to find its lowest energy conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting theoretical spectra can then be compared with experimental FT-IR and FT-Raman data. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model.

The analysis of the vibrational modes of this compound would involve the identification of characteristic vibrations. For instance, the N-H stretching vibrations of the amine group are expected in the 3400-3250 cm⁻¹ region. Due to the primary amine, two distinct bands corresponding to asymmetric and symmetric stretching are anticipated. The C-H stretching vibrations of the methyl groups and the imidazole ring would appear around 3100-2900 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1600-1400 cm⁻¹ region, while the N-H bending of the amine group would be observed around 1650-1580 cm⁻¹.

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected FT-IR IntensityExpected FT-Raman Intensity
N-H Asymmetric Stretch3450MediumWeak
N-H Symmetric Stretch3350MediumWeak
C-H Aromatic Stretch3120WeakMedium
C-H Aliphatic Stretch2980MediumStrong
N-H Scissoring1630StrongWeak
C=N Ring Stretch1580StrongMedium
C-N Ring Stretch1450StrongMedium
CH₃ Asymmetric Bend1460MediumMedium
CH₃ Symmetric Bend1375MediumMedium
C-N Amine Stretch1320StrongWeak
Ring Breathing1050MediumStrong
N-H Wagging850Strong (Broad)Very Weak

Note: The frequencies presented are illustrative and based on typical values for similar compounds. Actual values would be obtained from a specific calculation for this compound.

Electronic Absorption Spectra Prediction (TD-DFT)

The electronic properties and UV-Visible absorption characteristics of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited state energies and properties, providing a theoretical basis for understanding the electronic transitions observed in experimental absorption spectra.

The TD-DFT calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. The calculations yield information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the electronic transitions are expected to be primarily of the π → π* and n → π* nature, localized on the imidazole ring and the amine group. The analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the excitations.

Table 2: Predicted Electronic Transitions for this compound (Calculated using TD-DFT/B3LYP/6-311++G(d,p))

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁4.502750.08HOMO → LUMO (n → π)
S₀ → S₂5.252360.25HOMO-1 → LUMO (π → π)
S₀ → S₃5.902100.15HOMO → LUMO+1 (π → π*)

Note: The data in this table is representative and illustrates the type of information obtained from TD-DFT calculations. The specific values are dependent on the computational model and solvent effects.

Thermodynamic Property Calculations

Theoretical calculations can also provide valuable information about the thermodynamic properties of this compound. Using the results from the vibrational frequency calculations, key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at different temperatures.

These properties are calculated based on the principles of statistical mechanics, where the vibrational, rotational, and translational contributions to the total energy of the molecule are considered. The calculations provide the zero-point vibrational energy (ZPVE) and the thermal corrections to the energy, enthalpy, and Gibbs free energy.

The temperature dependence of these thermodynamic properties can also be modeled, which is crucial for understanding the stability and reactivity of the compound under various conditions.

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K and 1 atm

PropertyValue
Zero-Point Vibrational Energy (kcal/mol)85.5
Thermal Correction to Energy (kcal/mol)90.2
Thermal Correction to Enthalpy (kcal/mol)91.1
Thermal Correction to Gibbs Free Energy (kcal/mol)65.8
Total Entropy, S (cal/mol·K)84.8
Constant Volume Heat Capacity, Cv (cal/mol·K)32.5

Note: These values are illustrative and would be derived from specific frequency calculations for the compound.

Chemistry of 1,4 Dimethyl 1h Imidazol 2 Amine Derivatives and Analogs

Design and Synthesis of Functionalized 2-Aminoimidazole Scaffolds

The functionalization of the 2-aminoimidazole core is a key strategy for creating a wide array of derivatives with diverse properties. This can be achieved by introducing substituents at the nitrogen or carbon atoms of the imidazole (B134444) ring, or by incorporating various aromatic and heteroaromatic groups.

N-Substituted Imidazole-2-amines (e.g., 1-methyl-4-phenyl-1H-imidazol-2-amine)

The synthesis of N-substituted imidazole-2-amines allows for the introduction of various groups at the N-1 position of the imidazole ring. A practical three-step synthesis for 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, has been reported. researchgate.net This process involves cyclization, hydrolysis, and subsequent methylation to yield the final product. researchgate.net During the optimization of this synthesis, a novel compound, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, was also isolated and characterized. researchgate.net

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-methyl-4-phenyl-1H-imidazol-2-amineC10H11N3173.216653-45-8

This table is populated with data for the specified N-substituted imidazole-2-amine.

C-Substituted Imidazole-2-amines (e.g., 5-(4-chlorophenyl) derivatives)

The introduction of substituents at the carbon atoms of the imidazole ring, particularly at the C-4 and C-5 positions, is another important strategy for generating diversity. For instance, a series of imidazole derivatives, including those with a 2-(4-chlorophenyl) group, have been synthesized. derpharmachemica.com These syntheses often start from a pre-functionalized imidazole core, which is then further modified. derpharmachemica.com

Another approach involves the synthesis of 5-(4-chlorophenyl)furan derivatives which can serve as precursors or analogs to imidazole-containing compounds. nih.gov These syntheses highlight the versatility of chemical methods to introduce specific phenyl groups onto a heterocyclic core. nih.gov

Starting Material/DerivativeSynthetic ApproachResulting Moiety
2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazideReaction with various reagentsImidazole derivatives with 2-(4-chlorophenyl) group
2a (precursor for 3a)Not detailed5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole

This table summarizes synthetic approaches for C-substituted imidazole-2-amines and related structures.

Incorporation of Diverse Aromatic and Heteroaromatic Moieties (e.g., phenyl, pyrimidinyl, indolyl)

The incorporation of various aromatic and heteroaromatic moieties onto the 2-aminoimidazole scaffold is a common strategy to expand chemical space and modulate biological activity.

Phenyl Groups: The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine is a prime example of incorporating a phenyl group. researchgate.netcymitquimica.com This is often achieved through multi-step synthetic sequences. researchgate.net

Pyrimidinyl Groups: A divergent and efficient synthesis of substituted 2-aminoimidazoles has been developed starting from readily available 2-aminopyrimidines. acs.orgnih.gov This method allows for the creation of 1,4,5-trisubstituted 2-aminoimidazoles through the cleavage of intermediate imidazo[1,2-a]pyrimidin-1-ium salts. acs.orgnih.gov

Indolyl Groups: The synthesis of 2-aminoindoles has been achieved through a one-pot, two-step solution-phase method from 2-halonitrobenzenes and cyanoacetamides. nih.gov This involves an SNAr reaction followed by a reduction/cyclization process. nih.gov Another effective one-pot synthesis of diversely substituted 2-aminoindoles involves a gold(I)-catalyzed hydroamination followed by a copper(II)-mediated oxidative cyclization. rsc.org

MoietySynthetic Precursor(s)Key Reaction Type
Phenyl2-aminoimidazole and other reagentsCyclization, hydrolysis, methylation
Pyrimidinyl2-Aminopyrimidines and α-bromocarbonyl compoundsCleavage of imidazo[1,2-a]pyrimidin-1-ium salts
Indolyl2-Halonitrobenzene and cyanoacetamidesSNAr reaction and reduction/cyclization
IndolylAnilines and ynamidesGold(I)-catalyzed hydroamination and Copper(II)-mediated oxidative cyclization

This table outlines strategies for incorporating diverse aromatic and heteroaromatic moieties.

Synthetic Strategies for Complex 2-Aminoimidazole-Containing Systems

The development of synthetic routes to more complex systems containing the 2-aminoimidazole core, such as fused ring systems and derivatives with specific linkers, is an active area of research.

Derivatives with Fused Ring Systems (e.g., Imidazo[1,2-a]imidazole)

The synthesis of fused ring systems like imidazo[1,2-a]imidazole can occur as a byproduct of other reactions. For example, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole was isolated during the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.net More targeted syntheses of related fused systems, such as imidazo[1,2-a]pyridines, involve reactions like the condensation of 2-aminopyridine (B139424) with 1,3-dichloroacetone. jmchemsci.com A variety of catalytic systems, including copper and iron, have been employed to facilitate the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and other starting materials. organic-chemistry.org

Derivatives with Indole (B1671886) and Pyridine (B92270) Linkers

Synthesizing 2-aminoimidazole derivatives with indole and pyridine linkers allows for the creation of molecules with extended architectures.

Indole Linkers: The synthesis of 2-amino-indole-3-carboxamides has been achieved through a one-pot, two-step process. nih.gov This involves the reaction of 2-halonitrobenzene or its heterocyclic analogs with cyanoacetamides to form an intermediate, which is then subjected to reduction and cyclization to yield the indole derivative. nih.gov

Pyridine Linkers: Imidazo[1,2-a]pyridine derivatives have been synthesized as potent inhibitors of various enzymes. nih.gov These syntheses often involve multi-step sequences, including condensation reactions, Miyaura borylation, and Buchwald reactions to link the imidazole and pyridine moieties. nih.gov

Linker TypeSynthetic StrategyKey Intermediates/Reactions
IndoleOne-pot, two-step synthesis2-cyano-2-(2-nitrophenyl)acetamide, reduction/cyclization
PyridineConvergent synthesisCondensation, Miyaura borylation, Buchwald reaction

This table details the synthetic strategies for creating derivatives with indole and pyridine linkers.

Structure-Property and Structure-Reactivity Correlations in Derivatives

The chemical properties and reactivity of 1,4-dimethyl-1H-imidazol-2-amine derivatives are intrinsically linked to the electronic and steric nature of the substituents attached to the imidazole core. These modifications can alter the electron density distribution within the heterocyclic ring and at the exocyclic amino group, thereby influencing properties such as basicity (pKa), and reactivity towards electrophiles.

Structure-Property Correlations: The Influence of Substituents on Basicity

The basicity of 2-aminoimidazoles is a critical physicochemical property that governs their behavior in various chemical and biological systems. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, provides a quantitative measure of basicity. For 2-aminoimidazole derivatives, protonation typically occurs at the endocyclic nitrogen atom (N3) or the exocyclic amino group. The position of protonation and the resulting pKa are sensitive to the electronic effects of substituents on the imidazole ring.

A theoretical study on substituted imidazoles supports this by showing that the nature and position of substituents significantly impact the aromaticity and electronic properties of the imidazole ring. researchgate.net The table below illustrates the predicted effect of various substituents at the C5 position on the basicity of this compound.

Predicted Effect of C5-Substituents on the Basicity of this compound

Substituent (at C5)Electronic EffectPredicted pKa ChangeRationale
-NO₂Strongly Electron-WithdrawingDecreaseReduces electron density on the imidazole ring, destabilizing the conjugate acid.
-CNElectron-WithdrawingDecreaseLowers the electron density of the ring system.
-ClInductively Electron-Withdrawing, Weakly Resonance DonatingSlight DecreaseThe inductive effect generally outweighs the resonance effect, leading to a net decrease in basicity.
-HReferenceReferenceUnsubstituted compound.
-CH₃Electron-Donating (Inductive and Hyperconjugation)IncreaseIncreases electron density on the ring, stabilizing the conjugate acid.
-OCH₃Inductively Electron-Withdrawing, Resonance Electron-DonatingIncreaseThe strong resonance donation of the methoxy (B1213986) group typically increases the overall electron density and basicity.
-NH₂Strongly Electron-Donating (Resonance)Significant IncreaseThe amino group strongly donates electron density into the ring through resonance, significantly increasing basicity.

Structure-Reactivity Correlations: Reactivity towards Electrophiles

The 2-amino group of this compound and its derivatives is a key site for reactions with electrophiles, such as acylation and alkylation. The nucleophilicity of this amino group is directly influenced by the electronic effects of substituents on the imidazole ring.

Electron-donating groups at the C5 position enhance the electron density on the exocyclic amino group, thereby increasing its nucleophilicity and accelerating the rate of reaction with electrophiles. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amino group, leading to slower reaction rates. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).

While a specific Hammett plot for the reaction of a series of 5-substituted-1,4-dimethyl-1H-imidazol-2-amines is not available, the principles of physical organic chemistry allow for the prediction of such correlations. For instance, in an N-acylation reaction, a positive rho (ρ) value would be expected, indicating that the reaction is facilitated by electron-withdrawing substituents on an attacking acyl halide, and a negative rho value would be expected for the effect of substituents on the nucleophilic imidazole.

The table below outlines the expected relative reactivity of C5-substituted this compound derivatives towards a generic electrophile.

Predicted Relative Reactivity of C5-Substituted 1,4-Dimethyl-1H-imidazol-2-amines with an Electrophile

Substituent (at C5)Electronic EffectPredicted Relative ReactivityReasoning
-NO₂Strongly Electron-WithdrawingLowestSignificantly reduces the nucleophilicity of the 2-amino group.
-CNElectron-WithdrawingLowDecreases the electron density at the amino group.
-ClInductively Electron-WithdrawingModerateNet electron withdrawal reduces nucleophilicity compared to the unsubstituted analog.
-HReferenceReferenceBaseline reactivity of the parent compound.
-CH₃Electron-DonatingHighIncreases the electron density and nucleophilicity of the amino group.
-OCH₃Resonance Electron-DonatingHigherThe resonance effect enhances the nucleophilicity of the amino group.
-NH₂Strongly Resonance Electron-DonatingHighestStrongly increases the nucleophilicity of the exocyclic amino group.

Coordination Chemistry and Metallosupramolecular Architectures

1,4-Dimethyl-1H-imidazol-2-amine and Related Imidazoles as N-Donor Ligands

Imidazole (B134444) and its derivatives are prized as ligands in coordination chemistry, largely due to the presence of two nitrogen atoms with differing electronic characteristics. One nitrogen atom is pyridine-like and readily donates its lone pair of electrons to a metal center, while the other is pyrrole-like and generally less basic. ajol.info This inherent feature, combined with the potential for substitution at various positions on the ring, makes imidazoles versatile components in the design of ligands for specific applications. rsc.org

Chelation Behavior and Stability of Metal Complexes

The stability of metal complexes with imidazole-based ligands is influenced by several factors, including the chelate effect. Chelation, the formation of a ring structure between a ligand and a central metal ion, significantly enhances the stability of the complex compared to coordination with monodentate ligands. For instance, the formation of six-membered chelate rings with ligands like bis(imidazol-2-yl)methane leads to greater complex stability compared to the formation of five-membered rings. researchgate.net

The nature of the coordinating groups on the imidazole ring also plays a crucial role. For example, in complexes with imidazole-4-acetate, the degree of chelate formation with different metal ions follows the order Zn(II) < Ni(II) < Cu(II), with the Cu(II) complex being almost fully chelated. researchgate.net This highlights the influence of the metal ion's properties on the stability and structure of the resulting complex. Furthermore, the presence of a favorably positioned carbonyl oxygen can also lead to chelate formation, as seen in complexes with 4(5)-aminoimidazole-5(4)-carboxamide. researchgate.net

Identification of Coordination Sites (e.g., Imidazole Nitrogen, Exocyclic Amine Nitrogen, Azo Nitrogen)

The coordination of metal ions to imidazole-based ligands can occur at several potential sites. The pyridine-like nitrogen of the imidazole ring is a primary coordination site due to its basicity. wikipedia.org However, depending on the substituents, other donor atoms can also participate in coordination.

In 2-aminoimidazole derivatives, both the endocyclic (imidazole ring) and exocyclic (amine group) nitrogen atoms are potential coordination sites. nih.gov The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. For instance, in some complexes, the 2-amino group can participate in hydrogen bonding interactions within the active site of an enzyme, rather than directly coordinating to the metal center. nih.gov

In more complex ligand designs, such as those incorporating azo groups, the azo nitrogen atoms can also act as coordination sites. ekb.eg This is exemplified in ligands derived from the reaction of an azo compound with 2-aminopyrimidine, where the resulting ligand coordinates to metal ions in a tridentate fashion through an azomethine nitrogen, an azo nitrogen, and an imidazole nitrogen. ekb.eg

Multidentate Ligand Design

The design of multidentate ligands based on the imidazole scaffold is a key strategy for creating stable and structurally diverse metal complexes. By incorporating multiple donor groups into a single ligand, the chelate effect is maximized, leading to enhanced thermodynamic stability.

Researchers have successfully synthesized various multidentate ligands by linking imidazole units or by attaching other coordinating moieties to the imidazole ring. nih.govresearchgate.net For example, linking two imidazole groups via an amide bond creates tridentate ligands capable of forming stable complexes. nih.gov Similarly, the reaction of 2-(2,5-di(pyridin-2-yl)-4,5-dihydro-1H-imidazol-4-yl)pyridine with metal ions can result in the formation of mononuclear complexes where the ligand acts in a tridentate or bidentate manner, depending on the specific ligand and reaction conditions. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related imidazole derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. ekb.eguomustansiriyah.edu.iq The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Various Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Au(III))

Imidazole-based ligands have been shown to form complexes with a wide range of transition metal ions. Studies have reported the successful synthesis and characterization of complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ekb.eg The coordination of these metal ions often leads to the formation of well-defined geometric structures. For instance, a novel azo-Schiff base ligand derived from 4-methyl-1H-imidazole has been used to prepare complexes with these metal ions, as well as with Au(III). ekb.eg Similarly, another study describes the synthesis of complexes of Mn(II), Co(II), Ni(II), and Cu(II) with a new azo imidazole derivative. uomustansiriyah.edu.iq The versatility of imidazole ligands allows for the exploration of coordination chemistry across the transition series.

Geometrical Characterization of Coordination Compounds (e.g., Octahedral, Square Planar)

The geometry of the coordination compounds formed is highly dependent on the metal ion, the ligand, and the stoichiometry of the reaction. Common geometries observed for transition metal complexes with imidazole-based ligands include octahedral and square planar. ekb.egjocpr.com

For example, in a series of complexes with a tridentate azo-Schiff base ligand, the Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) complexes were found to have an octahedral geometry, while the Au(III) complex adopted a square planar geometry. ekb.eg In another study involving monodentate 2-substituted benzimidazole (B57391) ligands, Ni(II) complexes exhibited a tetrahedral geometry, whereas Cu(II) complexes were found to be square planar. jocpr.com The characterization of these geometries is typically achieved through techniques such as electronic spectroscopy and magnetic susceptibility measurements. ekb.eguomustansiriyah.edu.iq

Interactive Data Tables

Table 1: Coordination Behavior of Imidazole-Based Ligands

Ligand Metal Ion(s) Coordination Sites Observed Geometry Reference
Imidazole-4-acetate Ni(II), Cu(II), Zn(II) Imidazole-N, Carboxylate-O - researchgate.net
4(5)-Aminoimidazole-5(4)-carboxamide Ni(II), Cu(II), Zn(II) Imidazole-N, Carbonyl-O - researchgate.net
Azo-Schiff base from 4-methyl-1H-imidazole Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) Azomethine-N, Azo-N, Imidazole-N Octahedral ekb.eg
Azo-Schiff base from 4-methyl-1H-imidazole Au(III) Azomethine-N, Azo-N, Imidazole-N Square Planar ekb.eg
2-Substituted benzimidazole Ni(II) Imidazole-N Tetrahedral jocpr.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Imidazole-4-acetate
4(5)-Aminoimidazole-5(4)-carboxamide
bis(imidazol-2-yl)methane
2-Aminopyrimidine
4-Methyl-1H-imidazole
2-(2,5-di(pyridin-2-yl)-4,5-dihydro-1H-imidazol-4-yl)pyridine
2-Substituted benzimidazole
Cobalt(II)
Nickel(II)
Copper(II)
Zinc(II)
Cadmium(II)
Mercury(II)
Gold(III)

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct examples of this compound in the framework of MOFs and coordination polymers are not extensively reported, the structural motifs of this ligand suggest its potential as a valuable building block in this area. The presence of both an imidazole ring and an exocyclic amine group offers multiple potential coordination sites. The nitrogen atoms of the imidazole ring can act as linkers, bridging metal centers to form one, two, or three-dimensional networks, a foundational characteristic of MOFs and coordination polymers.

The amine group introduces an additional functionality. Amine-functionalized MOFs are a significant subclass of these materials, known for their enhanced properties, particularly in the realm of CO2 capture. The basic nature of the amino group can lead to strong interactions with acidic gases like CO2, significantly improving the selectivity and uptake capacity of the resulting framework. It is plausible that MOFs constructed with this compound could exhibit similar enhanced gas sorption properties.

The broader family of imidazole-containing ligands, such as 1,4-di(1H-imidazol-4-yl)benzene and various bis-imidazole derivatives, has been successfully used to create a wide array of MOFs and coordination polymers with diverse topologies and functions. core.ac.ukresearchgate.netnih.gov These studies have demonstrated the ability of the imidazole moiety to form stable complexes with a variety of metal ions, including zinc, copper, cobalt, and cadmium, resulting in structures ranging from simple 1D chains to complex 3D frameworks. core.ac.ukresearchgate.netnih.gov By analogy, this compound would be expected to form robust coordination networks, with the methyl groups potentially influencing the porosity and dimensionality of the resulting structures through steric effects.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

The characterization of metal complexes is crucial for understanding their structure and properties. Spectroscopic techniques and single-crystal X-ray diffraction are primary tools for this purpose.

Spectroscopic Analysis:

For metal complexes of ligands related to this compound, spectroscopic methods provide key insights into the coordination environment.

Infrared (IR) Spectroscopy: The IR spectrum of a coordinated ligand typically shows shifts in the vibrational frequencies of the functional groups involved in bonding. For this compound, coordination to a metal ion through the imidazole nitrogen would be expected to alter the C=N and C-N stretching vibrations within the ring. If the exocyclic amine group participates in coordination, the N-H stretching and bending vibrations would also be affected. In studies of related benzimidazole complexes, a downward shift in the ν(C=N) vibration is a clear indicator of coordination to the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of this compound upon coordination would provide information about the binding sites and the electronic effects of the metal ion.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-d transitions and charge-transfer bands. The position and intensity of these bands are dependent on the geometry of the coordination sphere and the nature of the metal-ligand bond. For instance, the UV-Vis spectra of copper(II) and nickel(II) complexes with benzimidazole derivatives have been used to infer their coordination geometries. nih.gov

Structural Analysis:

For example, the crystal structure of a cobalt(II) complex with imidazole and a tripodal amine ligand reveals a five-coordinate, distorted trigonal bipyramidal geometry. nih.govnih.gov In this structure, the imidazole ligand coordinates to the cobalt ion through one of its nitrogen atoms. nih.govnih.gov Similarly, copper(II) complexes with other imidazole-containing ligands have shown various coordination geometries, including square planar and distorted octahedral.

Below is a table summarizing the types of interactions and structural features that would be anticipated in metal complexes of this compound, based on data from analogous systems.

Metal Ion Expected Coordination Geometry Potential Ligand Binding Modes Key Spectroscopic Features
Copper(II)Square Planar, Distorted OctahedralImidazole N-coordination, possible amine coordinationShift in ν(C=N) in IR; d-d transitions in UV-Vis
Zinc(II)Tetrahedral, OctahedralImidazole N-coordinationChanges in 1H and 13C NMR chemical shifts
Cobalt(II)Tetrahedral, Octahedral, Trigonal BipyramidalImidazole N-coordinationParamagnetically shifted NMR signals; d-d transitions in UV-Vis
Nickel(II)Square Planar, OctahedralImidazole N-coordination, possible amine coordinationShift in ν(C=N) in IR; d-d transitions in UV-Vis

Analytical and Spectroscopic Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1,4-Dimethyl-1H-imidazol-2-amine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide critical data on the molecular framework, electronic environment, and spatial relationships of atoms.

NOESY NMR for Stereochemical and Proximity Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For derivatives of this compound, NOESY experiments can be crucial in establishing stereochemistry and preferred conformations in solution. For instance, in complex structures incorporating this imidazole (B134444) moiety, NOESY can reveal through-space correlations between the methyl groups on the imidazole ring and adjacent substituents, thereby defining their relative orientation. Recent studies on related imidazole-containing systems have utilized ¹H–¹H NOESY to understand solute-solvent interactions and confirm the proximity of different molecular fragments. acs.org

¹H NMR and ¹³C NMR for Monitoring Reaction Progress, Tautomeric Equilibria, and Structural Confirmation of Intermediates

¹H and ¹³C NMR are fundamental tools for the routine characterization of this compound and its reaction products. rsc.org These techniques are instrumental in monitoring the progress of chemical reactions by observing the appearance of product signals and the disappearance of reactant signals.

¹H NMR spectra provide information about the number of different types of protons and their neighboring environments. For this compound, characteristic signals for the two methyl groups and the protons on the imidazole ring would be expected. Chemical shifts are sensitive to the electronic environment, and changes in these shifts can indicate the formation of reaction intermediates or products.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms in the imidazole ring and the methyl groups are unique and can be used for structural confirmation. Predicted ¹³C NMR data for similar imidazole structures are available in public databases, which can aid in the assignment of experimental spectra. hmdb.canp-mrd.org

Furthermore, NMR is a valuable technique for studying tautomeric equilibria, a phenomenon relevant to many heterocyclic compounds. For 2-aminoimidazoles, the position of the amino group proton can be investigated using variable temperature NMR studies or by analyzing the chemical shifts in different solvents.

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used to determine the molecular weight of this compound and its derivatives, as well as to identify reaction intermediates and products. purdue.edu

Electron ionization (EI) mass spectrometry can provide a characteristic fragmentation pattern for the parent molecule, which serves as a molecular fingerprint. The NIST WebBook provides mass spectral data for 1,4-dimethylimidazole, a closely related compound. nist.gov For this compound, the molecular ion peak would be expected, along with fragment ions resulting from the loss of methyl groups or other substituents.

Electrospray ionization (ESI) mass spectrometry is a softer ionization technique that is particularly useful for analyzing polar and non-volatile compounds, including reaction intermediates and products in solution. acs.org It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the straightforward determination of molecular weights. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The crystal structure reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. acs.org For 2-aminoimidazole derivatives, hydrogen bonding involving the amino group and the imidazole nitrogen atoms is expected to play a significant role in the crystal packing. The Cambridge Structural Database (CSD) is a repository for crystal structures and can be searched for related imidazole structures to draw comparisons. acs.org

For example, studies on similar imidazole-containing compounds have detailed the planarity of the imidazole ring and the dihedral angles between the imidazole ring and other substituents. iosrjournals.org This information is invaluable for understanding the steric and electronic properties of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis in Chemical Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netmdpi.comnih.gov These techniques are highly effective for monitoring chemical transformations involving this compound.

FT-IR spectroscopy is particularly sensitive to polar functional groups. The FT-IR spectrum of this compound would show characteristic absorption bands for N-H stretching and bending vibrations of the amine group, C-H stretching of the methyl and imidazole ring protons, and C=N and C-N stretching vibrations of the imidazole ring. researchgate.net The positions and intensities of these bands can change upon reaction, providing evidence for the formation of new functional groups.

Unexplored Potential: The Non-Biological Applications of this compound in Materials Science

While the imidazole scaffold is a cornerstone in medicinal chemistry, its derivatives also hold significant promise in materials science. This article focuses on the chemical compound this compound and its potential, though currently underexplored, non-biological applications and contributions to materials science. Despite the broad utility of related imidazole structures, specific research detailing the application of this compound in catalysis, functional materials, and advanced composites remains limited in publicly accessible scientific literature.

Non Biological Applications and Contributions to Materials Science

The unique structure of 1,4-Dimethyl-1H-imidazol-2-amine, featuring a substituted imidazole (B134444) ring, suggests its potential utility in various non-biological applications. The imidazole ring system is known for its aromaticity, electron-rich nature, and ability to act as a ligand or a catalyst. These fundamental properties are the basis for the application of many imidazole derivatives in materials science. However, it is important to note that while the broader class of imidazole compounds has seen significant research in these areas, specific studies focusing on this compound are not extensively documented.

The imidazole moiety is a versatile component in the design of catalysts. Its derivatives have been successfully employed both as organocatalysts and as ligands in metal-catalyzed reactions.

Metal-Catalyzed Reactions: N-heterocyclic carbenes (NHCs), which can be derived from imidazolium (B1220033) salts, are powerful ligands for transition metals, forming stable complexes that are highly active catalysts for cross-coupling reactions, metathesis, and other transformations. The 1,4-dimethyl substitution on the imidazole ring of the target compound could, in principle, be a precursor to such an NHC ligand. However, literature specifically detailing the synthesis of an NHC from this compound and its application in metal catalysis is not apparent. Similarly, the amino group and the nitrogen atoms of the imidazole ring could coordinate with metal centers to form catalytic complexes, but dedicated studies on this specific molecule are lacking.

The photophysical properties of imidazole derivatives make them attractive candidates for the development of functional materials.

Dyes for Optical Applications: The extended π-system of the imidazole ring, often in conjunction with other aromatic systems, can give rise to chromophores and fluorophores. These properties are harnessed in the creation of dyes for various optical applications, including organic light-emitting diodes (OLEDs) and fluorescent probes for imaging. While numerous fluorescent dyes are based on the imidazole scaffold, there are no specific reports found on the use of this compound for these purposes.

Excited-State Intramolecular Proton Transfer (ESIPT) Molecules: The ESIPT phenomenon is a photochemical process that can lead to materials with large Stokes shifts, making them useful in sensors, laser dyes, and photostabilizers. The imidazole ring can participate in ESIPT, acting as either a proton donor or acceptor. The presence of both amino and imino-type nitrogens within the this compound structure suggests a potential for ESIPT activity upon suitable modification with proton-donating or -accepting groups. Nevertheless, experimental or theoretical studies on the ESIPT properties of this specific compound are not documented in the reviewed literature.

Imidazole derivatives can be incorporated into polymers or other matrices to create advanced composite materials with tailored properties. For example, imidazolium salts are used as ionic liquids or as functional groups in ion-conducting polymer membranes for fuel cells. Furthermore, imidazole-based compounds can be used to functionalize nanoparticles or as components in metal-organic frameworks (MOFs). These composites can exhibit enhanced mechanical, thermal, or conductive properties.

A search for the application of this compound in advanced composites or nanocomposite materials did not yield any specific research findings. While related structures like zeolitic imidazolate frameworks (ZIFs) are used as fillers in polymer composite membranes, a direct link to the use of the simple molecule this compound as a component in such materials has not been established.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to imidazole (B134444) derivatives often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. A significant future challenge lies in the development of more sustainable and atom-economical synthetic pathways for 1,4-Dimethyl-1H-imidazol-2-amine. asianpubs.orgrsc.org Research in this area should focus on green chemistry principles, such as one-pot syntheses that reduce waste and energy consumption. asianpubs.orgugent.be Exploring solvent-free reaction conditions or the use of environmentally benign solvents is another crucial avenue. asianpubs.orgrsc.org

Furthermore, the development of catalytic systems, potentially using earth-abundant metals, could provide more efficient and selective routes to this compound. rsc.org The concept of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding principle in this research. rsc.orgnih.gov An expeditious synthetic protocol for related 2-aryl-4-phenyl-1H-imidazoles has been achieved by reacting phenylglyoxal (B86788) monohydrate, ammonium (B1175870) acetate (B1210297), and aldehyde under sonication, highlighting a potential green approach. nih.gov

Comprehensive Elucidation of Complex Reaction Mechanisms and Short-Lived Intermediates

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new applications. Future research should aim to elucidate the intricate details of its reactions, including the identification and characterization of short-lived intermediates. For instance, the pseudo-Michael reaction of related 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate has been investigated, revealing that the reaction can proceed at different sites depending on the conditions. nih.govresearchgate.net

Advanced spectroscopic techniques, such as time-resolved spectroscopy, coupled with computational modeling, can provide invaluable insights into reaction pathways and transition states. Understanding these mechanisms will enable chemists to fine-tune reaction conditions to favor desired products and suppress unwanted side reactions.

Advanced Computational Modeling for Predictive Chemical Behavior and Material Properties

Computational chemistry offers a powerful tool for predicting the chemical behavior and material properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to study its electronic structure, reactivity, and potential as a ligand in coordination complexes. niscpr.res.inresearchgate.netresearchgate.net For example, DFT studies on other imidazole derivatives have been used to investigate their corrosion inhibition properties by examining their adsorption on metal surfaces. researchgate.net

Future computational work could focus on modeling the compound's interaction with various substrates, predicting the properties of polymers or materials incorporating this molecule, and guiding the design of new catalysts. niscpr.res.in Such predictive modeling can accelerate the discovery of new applications and reduce the need for extensive empirical experimentation. semanticscholar.orgnih.gov

Design of Novel Architectures in Coordination Chemistry and Metal-Organic Frameworks

The nitrogen atoms in the imidazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. rsc.org Future research should explore the synthesis and characterization of novel coordination complexes and metal-organic frameworks (MOFs) incorporating this ligand. rsc.orgrsc.org Imidazole-based ligands have been successfully used to construct MOFs with interesting properties, such as porosity and fluorescence, which are useful for gas storage and chemical sensing. rsc.orgresearchgate.net

By systematically varying the metal ions and other organic linkers, it may be possible to create a wide range of new materials with tailored structures and functions. rsc.orgresearchgate.net The specific steric and electronic properties of this compound could lead to the formation of unique network topologies and enhanced performance in applications like catalysis and gas separation. rsc.org

Expansion into Emerging Non-Biological Technological Applications

While imidazole derivatives have been extensively studied for their biological activity, there is a growing interest in their non-biological technological applications. Future research should explore the potential of this compound in materials science, electronics, and catalysis. For instance, it can serve as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands for organometallic catalysts used in a variety of organic transformations.

The compound could also be investigated as a component in the development of new ionic liquids, which have applications as green solvents and electrolytes. acs.org Furthermore, its incorporation into polymer backbones could lead to materials with novel thermal, mechanical, or photophysical properties.

Q & A

Q. What are the established synthetic routes for 1,4-dimethyl-1H-imidazol-2-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of imidazole derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds like 1-(3,5-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine are synthesized via nucleophilic substitution using 2-aminobenzimidazole and benzyl halides in ethanol, with yields improved by optimizing stoichiometry and reaction time (e.g., 18 hours at 20°C) . For 1,4-dimethyl derivatives, alkylation of the imidazole core with methylating agents (e.g., methyl iodide) under basic conditions (e.g., DIPEA in CH₂Cl₂) is a common strategy. Purification via flash column chromatography (e.g., 6% methanol/dichloromethane) ensures >98% purity, as validated by LCMS and ¹H NMR .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry and purity?

Key techniques include:

  • ¹H NMR : To identify proton environments (e.g., aromatic protons at δ 7.45–7.76 ppm in analogous compounds) .
  • LCMS (ES+) : For molecular ion confirmation (e.g., m/z 225 [M+H]⁺) and retention time analysis .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles with high precision (R factor <0.05) .
  • IR spectroscopy : Though limited for this compound (NIST data unavailable), IR can validate functional groups like NH₂ stretches .

Q. What solvent systems and reaction conditions minimize side reactions during imidazole functionalization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of imidazole intermediates, while bases like K₂CO₃ or DIPEA suppress protonation of the amine group. For example, alkylation of 2-(2-chlorophenyl)-1H-benzimidazole in DMF with K₂CO₃ and KI as a catalyst achieves selective substitution without over-alkylation . Low-temperature conditions (0°C) are critical for azide reduction steps to prevent decomposition .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption studies?

MOFs leverage tunable pore sizes and surface properties for selective gas adsorption. Imidazole derivatives can act as ligands coordinating to metal nodes (e.g., Zn²⁺, Cu²⁺). For example, rigid MOFs with imidazole-based linkers exhibit high CO₂/N₂ selectivity due to Lewis acid-base interactions . Computational modeling (e.g., density functional theory) can predict binding energies and optimize framework geometry before synthesis .

Q. What strategies resolve contradictions in antimicrobial activity data for imidazole derivatives, and how can structure-activity relationships (SAR) be refined?

Discrepancies in bioactivity data may arise from assay variability (e.g., bacterial strain differences) or compound stability. SAR studies on analogs like N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-1,2,4-triazol-4-amine reveal that electron-withdrawing substituents (e.g., Cl, NO₂) enhance antimicrobial potency by improving membrane penetration . Dose-response curves and time-kill assays should be replicated across multiple labs to validate trends .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for optoelectronic applications?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transfer efficiency. For example, triphenylamine-imidazole hybrids show strong fluorescence due to low bandgaps (~3.1 eV), making them viable for organic LEDs . Solvent effects (e.g., polarizable continuum models) refine predictions of emission wavelengths in solution .

Q. What experimental precautions are critical when handling this compound derivatives in biological assays?

  • Toxicity : While some analogs (e.g., (S)-1-(7-methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine) are classified as non-hazardous, always use PPE (gloves, goggles) .
  • Stability : Store compounds under inert atmosphere (N₂/Ar) to prevent oxidation of amine groups .
  • Waste disposal : Collaborate with certified agencies for hazardous waste management .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of imidazole-based compounds?

  • Intermediate purification : Use flash chromatography or recrystallization after each step to remove byproducts .
  • Catalyst optimization : KI or phase-transfer catalysts (e.g., TBAB) enhance reactivity in nucleophilic substitutions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) for steps like cyclocondensation .

Q. What analytical techniques differentiate polymorphs of this compound in solid-state studies?

  • PXRD : Distinguishes crystalline phases via unique diffraction patterns .
  • DSC/TGA : Identifies thermal stability and phase transitions (e.g., melting points ~120°C for analogs) .
  • Solid-state NMR : Resolves hydrogen bonding networks influencing polymorphism .

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